molecular formula C12H11N5O B11872254 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B11872254
M. Wt: 241.25 g/mol
InChI Key: ZIWZMJHYVQLODV-UHFFFAOYSA-N
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Description

5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-benzyl-1H-pyrazole-4-carboxamide with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazolopyrimidines .

Scientific Research Applications

5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of 5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

5-amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C12H11N5O/c13-12-15-9-6-14-16-10(9)11(18)17(12)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,15)(H,14,16)

InChI Key

ZIWZMJHYVQLODV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3)N=C2N

Origin of Product

United States

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